1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid
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Overview
Description
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound, in particular, is characterized by the presence of a phenylsulfonyl group, an iodine atom, and a carboxylic acid group attached to an azaindole core
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate starting materials such as substituted anilines and ketones.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted azaindoles, sulfoxides, sulfones, and various coupled products.
Scientific Research Applications
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The iodine atom and carboxylic acid group can also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-2-iodo-4-azaindole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)indole-2-carboxylic acid: Lacks the iodine atom and has different reactivity and biological properties.
2-Iodo-4-azaindole-5-carboxylic acid: Lacks the phenylsulfonyl group, resulting in different chemical and biological behavior.
1-(Phenylsulfonyl)-2-indolylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, leading to different applications in coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological studies.
Properties
Molecular Formula |
C14H9IN2O4S |
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Molecular Weight |
428.20 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H9IN2O4S/c15-13-8-11-12(7-6-10(16-11)14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
HSXZATPYPSUTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)N=C(C=C3)C(=O)O |
Origin of Product |
United States |
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